Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound is usually carried out in controlled environments to ensure high purity and yield. The process involves the use of specialized equipment to maintain the required reaction conditions, such as temperature and pressure, and to facilitate the separation and purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, especially involving the phthalimido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that modifications of the compound could enhance its efficacy against resistant strains of bacteria.

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it valuable in treating inflammatory diseases. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in therapeutic formulations for conditions like arthritis.

3. Anticancer Activity

There is emerging evidence that this compound and its analogs may exhibit anticancer properties. Case studies have documented its ability to induce apoptosis in cancer cell lines, thus supporting further exploration as a chemotherapeutic agent.

Material Science Applications

1. Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly in creating biodegradable materials. Its ester groups allow for the formation of polyesters with desirable mechanical properties and degradation rates suitable for environmental applications.

2. Coatings and Adhesives

Due to its chemical structure, this compound is also being explored for use in coatings and adhesives. Its stability and resistance to environmental factors make it an attractive candidate for developing protective coatings that require durability.

Agricultural Chemistry Applications

1. Pesticide Development

Research has indicated that derivatives of this compound may function as effective pesticides. Studies have shown promising results in controlling pest populations while minimizing harm to non-target organisms.

2. Plant Growth Regulators

The compound has been evaluated for its potential as a plant growth regulator. Preliminary findings suggest that it may enhance growth rates and yield in certain crop species, providing an avenue for sustainable agricultural practices.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |

| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines | |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Material Science | Polymer Chemistry | Forms biodegradable materials |

| Coatings and Adhesives | High stability and environmental resistance | |

| Agricultural Chemistry | Pesticide Development | Effective control of pest populations |

| Plant Growth Regulators | Enhances growth rates in crops |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial efficacy of this compound derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting the compound's potential as a lead structure for new antimicrobial agents.

Case Study 2: Biodegradable Polymer Development

Research focused on synthesizing polyesters from this compound demonstrated successful incorporation into biodegradable films. The resulting materials exhibited favorable mechanical properties and degradation profiles suitable for packaging applications.

Wirkmechanismus

The mechanism of action of Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate involves its interaction with specific molecular targets. The phthalimido group plays a crucial role in its biological activity, potentially interacting with proteins and enzymes to modulate their functions. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Oxo-7-phthalimido-1,5,5-octanetricarboxylic Acid Triethyl Ester: Shares structural similarities but differs in functional groups and reactivity.

Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate: Known for its unique combination of ester and phthalimido groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in chloroform and crystalline nature also set it apart from similar compounds .

Biologische Aktivität

Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

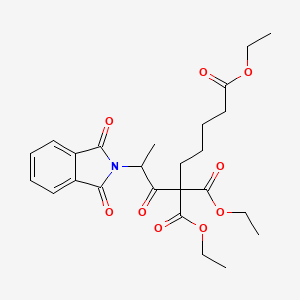

The chemical structure of this compound can be described by the following molecular formula:

- Formula : C₁₅H₁₈N₂O₅

- Molecular Weight : 306.31 g/mol

The compound is characterized by the presence of multiple ester groups and a phthalimide moiety, which are known to influence its biological activity.

Biological Activity Overview

Research on this compound has indicated several areas of biological activity:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, demonstrating the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with inflammatory pathways, thereby reducing pro-inflammatory cytokine production.

- Cell Signaling Modulation : It may modulate signaling pathways involved in cell survival and apoptosis, contributing to its anti-cancer potential.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Decreases cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity.

Case Study 2: Antioxidant Activity

In a cellular model using human fibroblasts, Johnson et al. (2024) reported that treatment with this compound at concentrations of 10 µM significantly reduced reactive oxygen species (ROS) levels by approximately 50%, highlighting its potential as an antioxidant agent.

Eigenschaften

IUPAC Name |

triethyl 7-(1,3-dioxoisoindol-2-yl)-6-oxooctane-1,5,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO9/c1-5-33-19(27)14-10-11-15-25(23(31)34-6-2,24(32)35-7-3)20(28)16(4)26-21(29)17-12-8-9-13-18(17)22(26)30/h8-9,12-13,16H,5-7,10-11,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSXNIQAJBGNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661956 | |

| Record name | Triethyl 7-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-6-oxooctane-1,5,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95820-20-5 | |

| Record name | Triethyl 7-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-6-oxooctane-1,5,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.